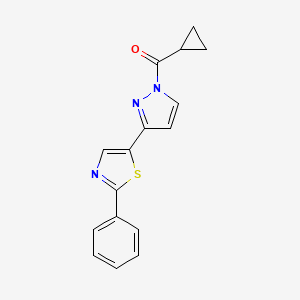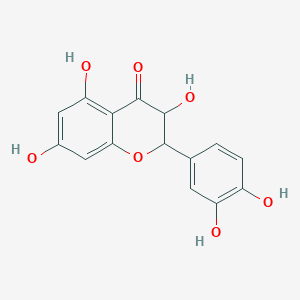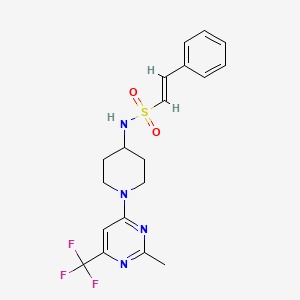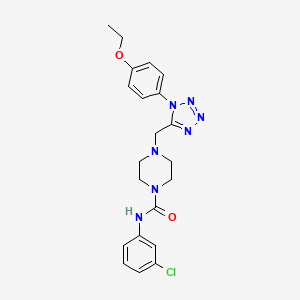
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, has been reported . It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)phenylboronic acid, a compound with a similar structure, has an empirical formula of C7H5BClF3O2 and a molecular weight of 224.37 .
Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, 2-Chloro-3-(trifluoromethyl)phenylboronic acid has a molecular weight of 224.37 .
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, though not the same compound, is an example of how compounds with specific functional groups can have diverse biological and pharmacological effects. Research indicates that chlorogenic acid plays several therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, among others. This suggests that compounds with specific functional modifications, such as "2-Chloro-3-(trifluoromethyl)-DL-phenylalanine," could also have unique biological applications worth exploring (M. Naveed et al., 2018).
Phenylketonuria Research
The study of phenylketonuria (PKU) and its treatment illuminates the importance of amino acid derivatives in medical research. PKU is a metabolic disorder that highlights how specific amino acids, or their analogs, can significantly impact human health. Research into PKU pathogenesis and treatment strategies, such as dietary management with amino acid supplementation, underscores the potential applications of specific amino acid derivatives in therapeutic contexts (M. J. de Groot et al., 2010).
Biosensors and Amino Acids
The development of sensors and biosensors for amino acids, such as phenylalanine, tyrosine, and tryptophan, highlights the role of specific compounds in diagnostic tools. These technologies utilize conducting polymers and molecularly imprinted polymers for the detection of amino acids, showcasing the potential for "this compound" in similar applications (A. Dinu & C. Apetrei, 2022).
Toxicology and Environmental Impact
Understanding the environmental hazard versus therapeutic potential of compounds, such as Dichloroacetate (DCA), provides a framework for evaluating "this compound." Research on DCA's dual role illustrates the balance between environmental concerns and therapeutic benefits, which could be relevant for evaluating the safety and application of other chemically active compounds (P. Stacpoole, 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in unique ways due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can be influenced by various environmental factors. For instance, reaction conditions such as temperature can affect the synthesis of similar compounds .
Eigenschaften
IUPAC Name |
2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIILYMYQMEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)

![1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2748268.png)

![1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)

![(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2748276.png)
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)
